molecular formula C21H20N2OS B5724088 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide

4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide

Katalognummer B5724088
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: CCZVFRDVPQLARB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to be effective in the treatment of myelofibrosis, a rare bone marrow disorder characterized by the abnormal production of blood cells. 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has also shown promise in the treatment of other hematological malignancies, such as polycythemia vera and essential thrombocythemia.

Wirkmechanismus

4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide exerts its therapeutic effects by selectively inhibiting the activity of JAK1 and JAK2 enzymes, which play a crucial role in the signaling pathways involved in the immune response and hematopoiesis. By inhibiting these enzymes, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide can reduce the production of inflammatory cytokines and other immune mediators, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the proliferation of cancer cells in vitro and in vivo. In clinical trials, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to improve symptoms and reduce spleen size in patients with myelofibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. It also has the potential to cause adverse effects, such as anemia and thrombocytopenia.

Zukünftige Richtungen

There are several future directions for research on 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that incorporate 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide with other agents, such as chemotherapy or immunotherapy. Another area of interest is the exploration of the potential therapeutic applications of 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide in other diseases, such as rheumatoid arthritis and psoriasis. Additionally, further studies are needed to elucidate the mechanisms of action of 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide and to identify potential biomarkers for patient selection and treatment monitoring.

Synthesemethoden

4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized using a multistep process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 2-naphthylamine to form the corresponding amide, which is subsequently treated with carbon disulfide and sodium hydroxide to yield the final product, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide.

Eigenschaften

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-14(2)15-7-9-17(10-8-15)20(24)23-21(25)22-19-12-11-16-5-3-4-6-18(16)13-19/h3-14H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZVFRDVPQLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-ylcarbamothioyl)-4-(propan-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.